molecular formula C15H12N2S B133782 Phenothiazine-10-propionitrile CAS No. 1698-80-2

Phenothiazine-10-propionitrile

Numéro de catalogue: B133782
Numéro CAS: 1698-80-2
Poids moléculaire: 252.3 g/mol
Clé InChI: YYDIIBWHOHWIOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenothiazine-10-propionitrile (CAS 1698-80-2, molecular formula C₁₅H₁₀N₂S) is a phenothiazine derivative featuring a propionitrile (-CH₂CH₂CN) substituent at the nitrogen atom of the heterocyclic core. Its crystal structure, determined via X-ray diffraction, reveals a centrosymmetric monoclinic lattice (space group P2₁/n) with unit cell parameters a = 5.785 Å, b = 15.427 Å, c = 14.497 Å, and β = 92.50° . The molecule adopts a folded conformation with a dihedral angle of 135.4° between the two o-phenylene rings, and a C-S-C bond angle of 97.8°, indicative of structural strain in the heterocycle . This compound is utilized in structural studies and materials science due to its electron-donating properties and conformational rigidity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Phenothiazine-10-propionitrile typically involves the reaction of phenothiazine with 2-chloroethyl cyanide under specific conditions. One common method includes the use of a high boiling organic solvent such as quinoline or N-methyl-2-pyrrolidone, with iodine or sodium iodide as a catalyst . The reaction is carried out under reflux conditions, followed by cooling, filtration, and recrystallization to obtain the pure product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity while reducing production costs .

Analyse Des Réactions Chimiques

Reduction to Primary Amine

The nitrile group undergoes reduction to form 10-(3-aminopropyl)-3,7-dibromo-10H-phenothiazine:

  • Reduction Agent : Indium(III) chloride (InCl₃)-mediated boranate reduction.

  • Conditions : Conducted in tetrahydrofuran (THF) at room temperature.

  • Yield : 91% .

Mechanistic Insight :
The reduction involves sequential conversion of the nitrile to an imine intermediate, followed by hydrolysis to the primary amine. This step is critical for introducing amine functionality for subsequent modifications (e.g., peptide coupling or polymerization) .

Boc Protection of the Amine

The primary amine derived from Phenothiazine-10-propionitrile is protected using tert-butoxycarbonyl (Boc) groups:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

  • Conditions : Reaction proceeds in dichloromethane (DCM) at 0°C to room temperature.

  • Yield : 95% .

This protection step stabilizes the amine for use in controlled polymerizations or further synthetic transformations.

Electrochemical and Photochemical Behavior

This compound participates in redox processes characteristic of phenothiazine derivatives:

  • Oxidation : Forms stable radical cations under UV irradiation, as confirmed by cyclic voltammetry and EPR spectroscopy .

  • Reduction Potential : Tunable first oxidation potentials correlate with Hammett σₚ parameters, indicating electronic modulation by substituents .

Key Data :

PropertyValue/ObservationSource
Oxidation Potential (E₁/₂)Adjustable via aryl substituents
Emission Wavelength (λₑₘ)Blue to green-blue (450–500 nm)

Table 2: Reduction to Amine

ParameterDetails
Reducing AgentInCl₃-mediated boranate
SolventTHF
TemperatureRoom temperature
Yield91%

Table 3: Boc Protection

ParameterDetails
Protecting AgentBoc₂O
BaseTriethylamine
SolventDichloromethane (DCM)
Yield95%

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of phenothiazine derivatives, including PTZ-10-Prop. Research indicates that PTZ-10-Prop exhibits inhibitory effects against several pathogenic bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and various Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The minimal inhibitory concentrations (MIC) for these bacteria range from 6.25 μM to 50 μM, demonstrating the compound's potential as a therapeutic agent against resistant bacterial strains .

Table 1: Antibacterial Activity of Phenothiazine Derivatives

CompoundPathogenMIC (μM)
PTZ-10-PropMycobacterium tuberculosis12.5–25
PTZ-10-PropStaphylococcus aureus6.25–12.5
PTZ-10-PropEscherichia coli25
PTZ-10-PropKlebsiella pneumoniae12.5
PTZ-10-PropAcinetobacter baumannii25

1.2 Anticancer Activity

Phenothiazine derivatives, including PTZ-10-Prop, have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways .

Materials Science Applications

2.1 Photonic Materials

PTZ-10-Prop has been utilized in the development of photonic materials due to its unique electronic properties. The compound exhibits significant fluorescence characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .

Table 2: Photonic Properties of Phenothiazine Derivatives

PropertyValue
Emission WavelengthBlue to green-blue
Quantum YieldHigh
ApplicationOLEDs, Fluorescent Sensors

Electrochemical Applications

3.1 Electro-photochemical Reactions

Recent advancements have demonstrated the application of PTZ-10-Prop in electro-photochemical (EPC) reactions. The compound can act as a radical precursor in reactions involving nitriles, leading to the synthesis of various heterocycles with potential pharmaceutical applications . The ability to generate radical anions via EPC without the need for additional catalysts marks a significant advancement in synthetic chemistry.

Case Studies

4.1 Synthesis and Characterization

A detailed study on the synthesis of PTZ-10-Prop revealed that it can be produced via a Michael addition reaction involving phenothiazine derivatives and propionitrile under controlled conditions . Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound.

4.2 Mechanistic Insights

Mechanistic studies involving PTZ-10-Prop have provided insights into its reactivity patterns in electrochemical systems. These studies indicate that the compound can facilitate electron transfer processes essential for various synthetic transformations .

Comparaison Avec Des Composés Similaires

Comparison with Similar Phenothiazine Derivatives

Phenothiazine derivatives exhibit diverse functionalization, leading to variations in structural, electronic, and pharmacological properties. Below is a detailed comparison of Phenothiazine-10-propionitrile with key analogs:

Structural and Crystallographic Properties

Compound Molecular Formula Dihedral Angle (°) C-S-C Angle (°) Crystal System Space Group Key Structural Features
This compound C₁₅H₁₀N₂S 135.4 97.8 Monoclinic P2₁/n Rigid propionitrile substituent
Phenothiazine-10-propionic acid C₁₅H₁₁NO₂S 135.4 97.8 Not reported Carboxylic acid substituent
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C₂₀H₁₂N₂O₂S 155.97 (N-C-C≡C) 121.03 (C-S-C) Triclinic P1 Ethynyl-nitro conjugation
1-(10H-phenothiazin-10-yl)propan-2-one C₁₅H₁₃NOS Ketone functional group

Key Observations :

  • Dihedral Angle Consistency: Both this compound and Phenothiazine-10-propionic acid exhibit identical dihedral angles (135.4°) despite differing crystal packing, suggesting minimal substituent influence on the heterocyclic folding .
  • Electronic Effects : The ethynyl-nitro derivative (C₂₀H₁₂N₂O₂S) shows a larger dihedral angle (155.97°) due to steric and electronic effects from the nitro group, enhancing its electron-withdrawing capacity .
  • C-S-C Bond Angles: this compound’s C-S-C angle (97.8°) is narrower than that of the ethynyl derivative (121.03°), reflecting strain differences in the sulfur-containing ring .

Functional and Pharmacological Differences

Compound Key Functional Group Applications Notable Properties
This compound Propionitrile Materials science, structural studies High thermal stability, electron-donating
Chlorpromazine Dimethylaminopropyl Antipsychotic therapy Dopamine receptor antagonism
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Ethynyl-nitro Photovoltaic materials Enhanced charge-transfer efficiency
Propiomazine Propionyl-dimethylamino Sedative, antihistamine Moderate CNS depression

Critical Insights :

  • Electrochemical Behavior: The propionitrile group in this compound enhances electron donation compared to carboxylic acid or ketone analogs, making it suitable for organic electronics .
  • Pharmacological Divergence: Chlorpromazine and Propiomazine, despite structural similarities, differ in substituent effects—chlorine and dimethylamino groups critically modulate receptor binding and blood-brain barrier penetration .

Activité Biologique

Phenothiazine-10-propionitrile (PTP) is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in the fields of psychiatry and oncology. This article delves into the biological activity of PTP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Phenothiazines are characterized by a tricyclic structure that includes a sulfur atom. The specific modifications to this core structure, such as the propionitrile group at the 10-position, influence their biological activity. The presence of electronegative groups and alkyl chains can enhance interactions with various biological targets, including neurotransmitter receptors and transport proteins.

  • Dopaminergic Receptor Antagonism : PTP exhibits significant antagonistic activity against dopaminergic receptors, which is fundamental to its antipsychotic effects. This mechanism is crucial for the treatment of schizophrenia and other psychotic disorders .
  • Inhibition of Multidrug Resistance (MDR) : PTP has been shown to reverse MDR in cancer cells by inhibiting P-glycoprotein (Pgp), a key player in drug efflux mechanisms. This property enhances the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
  • Calmodulin and Protein Kinase C Inhibition : PTP also inhibits calmodulin-dependent enzymes and protein kinase C (PKC), leading to reduced cell proliferation in neoplastic cells. This action contributes to its potential as an anti-cancer agent .

Biological Activities

The biological activities of PTP are extensive, including:

  • Anticancer Activity : PTP has demonstrated cytotoxic effects against various cancer cell lines, including liver cancer cells (Hep3B and SkHep1). In vitro studies indicate that PTP derivatives can induce apoptosis and inhibit cell cycle progression .
  • Antimicrobial Properties : Research indicates that phenothiazine derivatives exhibit antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains .
  • Neuroprotective Effects : Given its action on cholinergic systems, PTP may have potential neuroprotective effects, particularly in conditions like Alzheimer's disease where cholinergic signaling is disrupted .

Case Studies

  • Cytotoxicity in Liver Cancer : A study evaluated the cytotoxic effects of several phenothiazine derivatives, including PTP, against liver cancer cell lines. The results showed that PTP had a significant inhibitory effect on cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Reversal of Drug Resistance : In a model assessing MDR reversal, PTP was shown to enhance the sensitivity of resistant cancer cells to doxorubicin by inhibiting Pgp function. This finding suggests that PTP could be used in combination therapies to improve treatment outcomes for resistant cancers .

Data Summary

Activity TypeMechanismReference
AntipsychoticDopaminergic receptor antagonism
AnticancerInduces apoptosis; inhibits cell proliferation
MDR ReversalInhibition of P-glycoprotein
AntimicrobialAntibacterial and antifungal activities
NeuroprotectiveModulation of cholinergic activity

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the dihedral angle of phenothiazine-10-propionitrile?

The dihedral angle between the two o-phenylene rings (135.4°) is determined via X-ray crystallography. Key steps include:

  • Growing single crystals suitable for diffraction.
  • Collecting 3D structural data using MoKα or CuKα radiation.
  • Refining the structure using full matrix least-squares methods to achieve an R-value of 0.077 .
  • Validating bond lengths (e.g., average C–S bond: 1.76 Å) and angles (e.g., C–S–C angle: 97.8°) against crystallographic databases.

Q. How is this compound synthesized, and what structural analogs exist?

Synthesis typically involves propionitrile substitution at the N10 position of the phenothiazine core. Structural analogs include derivatives like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, where ethynyl groups replace propionitrile. Characterization requires NMR, mass spectrometry, and elemental analysis to confirm purity and regioselectivity .

Q. What are the key metrics for reporting crystallographic data in publications?

  • Space group and unit cell parameters (e.g., monoclinic P21/n, a = 5.785 Å, b = 15.427 Å).
  • Refinement statistics (R-value, Z-score).
  • Deposition of raw data in repositories like CCDC (e.g., reference code 2209381) .
  • Avoid overusing abbreviations; define all symbols in table footnotes .

Advanced Research Questions

Q. How does crystal packing influence the conformation of this compound compared to its derivatives?

Despite similar substituents, crystal packing forces can alter molecular conformation. For example:

  • Phenothiazine-10-propionic acid shares the same dihedral angle (135.4°) as the propionitrile derivative but exhibits distinct packing due to hydrogen-bonding interactions from the carboxylic acid group.
  • Compare with cocrystal systems (e.g., indenyl-phenothiazine derivatives) to analyze π-π stacking or van der Waals effects .

Q. What methodological pitfalls lead to biased results in conformational studies?

  • Poor allocation concealment : Inadequate randomization in comparative studies can exaggerate treatment effects by 30–41% (applies to polymorphism or solvent effect analyses) .
  • Lack of blinding : Unblinded measurements in spectroscopic or diffraction studies may introduce confirmation bias.
  • Incomplete reporting : Omitting negative data (e.g., failed crystallization attempts) reduces reproducibility .

Q. How can researchers resolve contradictions in reported dihedral angles for phenothiazine derivatives?

  • Meta-analysis : Compare structural data across studies (e.g., CCDC entries) to identify trends or outliers.
  • Computational validation : Use DFT calculations to predict angles and compare with experimental results.
  • Control experimental conditions : Standardize temperature, solvent, and crystallization protocols to minimize variability .

Q. Methodological Guidelines

Q. What statistical practices ensure rigor in reporting physicochemical data?

  • Report numerical data to ≤3 significant figures unless justified by instrument precision (e.g., bond lengths ±0.01 Å).
  • Use the metric system (e.g., Å, g/cm³) and avoid non-SI units .
  • Specify statistical tests (e.g., p-values) when claiming "significance" for comparative analyses .

Q. How should researchers handle non-reproducible synthesis outcomes?

  • Document all reaction parameters (e.g., solvent purity, catalyst batch).
  • Perform control experiments to isolate variables (e.g., moisture sensitivity, light exposure).
  • Use high-throughput screening to identify optimal conditions .

Propriétés

IUPAC Name

3-phenothiazin-10-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDIIBWHOHWIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281406
Record name 10-(2-Cyanoethyl)phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-80-2
Record name Phenothiazine-10-propionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenothiazine-10-propionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-(2-Cyanoethyl)phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 ml of Triton B (40%) (benzyltrimethylammonium hydroxide) was dropwise added to an acetonitrile solution (200 ml) containing 199 g of phenothiazine, 106 g of acrylonitrile, and a small quantity of Irganox 1010 (made by Ciba Geigy Co.). Irganox 1010 has the formula ##STR4## After refluxing for 3 hours while heating, 53 g of acrylonitrile was added thereto, followed by refluxing for a further 2 hours while heating. After being allowed to cool, acetone was added to the reaction solution to crystallize the reaction product. Crystals thus formed were collected by filtration, and recrystallized from 900 ml of acetone to obtain 135 g of the desired compound. m.p. 158°-160° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
53 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenothiazine-10-propionitrile
Phenothiazine-10-propionitrile
Phenothiazine-10-propionitrile
Phenothiazine-10-propionitrile
Phenothiazine-10-propionitrile
Phenothiazine-10-propionitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.